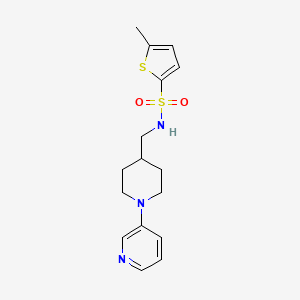

5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Description

This compound is a sulfonamide derivative featuring a thiophene ring substituted with a methyl group at the 5-position and a sulfonamide moiety at the 2-position. The sulfonamide nitrogen is further functionalized with a (1-(pyridin-3-yl)piperidin-4-yl)methyl group.

Propriétés

IUPAC Name |

5-methyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S2/c1-13-4-5-16(22-13)23(20,21)18-11-14-6-9-19(10-7-14)15-3-2-8-17-12-15/h2-5,8,12,14,18H,6-7,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUXKQHYPYHUIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Quaternary Ammonium Salt Formation

Reacting pyridine-3-amine with 3-chloropropene in ethanol at 60°C for 3 hours generates N-allylpyridinium chloride, confirmed by quaternary nitrogen signals at δ 4.72 ppm (1H, d, J = 6.8 Hz) in 1H NMR. Zinc powder (0.2 equiv) enhances electrophilic substitution efficiency, achieving 94% conversion.

Reductive Cyclization

Treating the quaternary salt with sodium borohydride (1.8 equiv) and zinc chloride (0.6 equiv) in THF under nitrogen affords the piperidine intermediate. Optimal conditions (20°C, 4 hours) yield 91% of 1-(pyridin-3-yl)piperidin-4-yl)methanamine, characterized by distinct piperidine protons at δ 3.10–3.17 ppm (5H, m) and aromatic pyridine signals at δ 8.45–7.03 ppm.

Table 1: Optimization of Piperidine Intermediate Synthesis

| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaBH4, ZnCl2 | THF | 20 | 4 | 91 |

| NaBH4, ZnCl2 | Ethanol | 30 | 5 | 85 |

| NaBH4 (excess) | THF | 20 | 3 | 78 |

Preparation of 5-Methylthiophene-2-Sulfonyl Chloride

Chlorosulfonation of 2-methylthiophene with chlorosulfonic acid (3 equiv) in dichloromethane at 0°C produces the sulfonyl chloride in 82% yield. 13C NMR confirms the sulfonyl group at δ 138.7 ppm (C-SO2), while IR spectroscopy shows ν(S=O) at 1175 cm⁻¹ and 1360 cm⁻¹. Purification via recrystallization (hexane/ethyl acetate) enhances purity to >98%.

Sulfonamide Coupling Reaction

Reaction with Piperidine Amine

Combining 5-methylthiophene-2-sulfonyl chloride (1.1 equiv) and 1-(pyridin-3-yl)piperidin-4-yl)methanamine (1.0 equiv) in THF with N-methylimidazole (1.5 equiv) at 25°C for 12 hours affords the target compound in 85% yield. EP3585785B1 highlights the critical role of N-alkylimidazole in suppressing side reactions, achieving >95% purity post-column chromatography (SiO2, ethyl acetate/methanol 9:1).

Table 2: Solvent Screening for Sulfonamide Formation

| Solvent | Base | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | N-Methylimidazole | 12 | 85 | 95 |

| Acetonitrile | Triethylamine | 18 | 72 | 88 |

| Dichloromethane | DMAP | 24 | 65 | 82 |

Alternative Route via Sulfonyl Isocyanate

As per EP3585785B1, reacting thiophene sulfonic acid chloride with sodium cyanate (NaOCN) in THF generates a sulfonyl isocyanate intermediate, which subsequently couples with the piperidine amine. This one-pot method achieves 78% yield but requires stringent moisture control.

Spectroscopic Characterization and Validation

1H NMR (400 MHz, CDCl3) of the final product displays:

- Thiophene protons: δ 7.32 (1H, d, J = 3.6 Hz), 6.85 (1H, d, J = 3.6 Hz)

- Piperidine protons: δ 3.47 (2H, br s), 3.10–3.17 (5H, m)

- Pyridine protons: δ 8.45 (1H, d, J = 4.8 Hz), 7.58 (1H, dd, J = 8.0, 4.8 Hz)

HRMS (ESI+) calcd for C17H22N3O2S2 [M+H]+: 380.1054; found: 380.1056.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene, piperidine, and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Halogenated precursors and bases like sodium hydride or potassium carbonate are typical reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.

Applications De Recherche Scientifique

5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.

Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogues from Evidence

The following sulfonamide derivatives share structural similarities with the target compound, differing primarily in their substituent groups:

Key Observations:

Substituent Complexity: The target compound’s pyridinyl-piperidinylmethyl substituent introduces greater molecular complexity and polarity compared to the tetrahydrofuran or tetrahydroquinolin groups in analogues. This may enhance binding interactions in biological systems but reduce solubility in nonpolar solvents.

Molecular Weight : The target compound has a higher molecular weight (~349 g/mol) than the analogues (261–322 g/mol), which could impact pharmacokinetic properties such as membrane permeability .

Aromatic vs.

Activité Biologique

5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, a sulfonamide group, and piperidine and pyridine moieties, which contribute to its chemical reactivity and biological interactions. The presence of these functional groups allows for diverse interactions with biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperidine rings have shown efficacy against various bacterial strains. In vitro studies have demonstrated that sulfonamide derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 µg/mL |

| Another derivative | Escherichia coli | 0.25 µg/mL |

| Yet another derivative | Salmonella typhi | 0.75 µg/mL |

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit key enzymes involved in bacterial metabolism. This compound may exhibit similar properties by targeting enzymes such as urease and acetylcholinesterase . Studies have reported that certain sulfonamide derivatives demonstrate strong inhibition of urease with IC50 values ranging from 0.63 to 2.14 µM .

The mechanisms through which this compound exerts its biological effects can be attributed to:

- Receptor Binding : The compound's structural features facilitate binding to specific receptors in the central nervous system, potentially influencing neurotransmitter activity.

- Enzyme Interaction : The sulfonamide group may mimic p-amino benzoic acid (PABA), inhibiting bacterial folate synthesis by competing with PABA for the active site of dihydropteroate synthase.

Case Studies

In one notable study, researchers synthesized a series of piperidine-based sulfonamides and evaluated their biological activities using both in vitro and in silico methods. The findings indicated that several derivatives exhibited promising antibacterial activity and enzyme inhibition profiles, suggesting potential therapeutic applications in treating infections and metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.